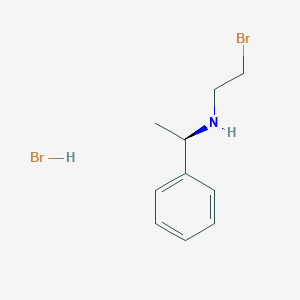
(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
Overview
Description
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an alpha-methylbenzylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide typically involves the reaction of ®-alpha-methylbenzylamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines, amides, or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide involves its interaction with nucleophilic sites in target molecules The bromine atom acts as a leaving group, allowing the formation of new covalent bonds with nucleophiles
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar structure but lacks the alpha-methylbenzyl group.
(2-Bromoethyl)dimethylamine hydrobromide: Contains dimethylamine instead of alpha-methylbenzylamine.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of an amine.
Uniqueness
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is unique due to its chiral nature and the presence of the alpha-methylbenzyl group. This structural feature imparts specific stereochemical properties, making it valuable in the synthesis of chiral compounds and pharmaceuticals.
Properties
CAS No. |
100596-37-0 |
|---|---|
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
COXLNWYFVXMNNR-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCBr.Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














